4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzoic acid
Description
4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound that features a benzyloxy group and a trifluoroethoxy group attached to a benzoic acid core. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C16H13F3O4 |
|---|---|
Molecular Weight |
326.27 g/mol |
IUPAC Name |
4-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C16H13F3O4/c17-16(18,19)10-23-14-8-12(6-7-13(14)15(20)21)22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
InChI Key |
HTGXNLOIIVEGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable halogenated benzoic acid derivative under basic conditions to form the benzyloxy intermediate.
Introduction of the Trifluoroethoxy Group: The benzyloxy intermediate is then reacted with a trifluoroethanol derivative in the presence of a strong base, such as sodium hydride, to introduce the trifluoroethoxy group.
Final Acidification: The final step involves acidification to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoroethoxy groups can modulate the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxy)-2-(2,2,2-trifluoroethoxy)benzoic acid
- 4-(Ethoxy)-2-(2,2,2-trifluoroethoxy)benzoic acid
- 4-(Benzyloxy)-2-(2,2,2-difluoroethoxy)benzoic acid
Uniqueness
4-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both benzyloxy and trifluoroethoxy groups, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
